molecular formula C28H29N2P B6337690 2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl CAS No. 1447963-71-4

2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl

Cat. No.: B6337690
CAS No.: 1447963-71-4
M. Wt: 424.5 g/mol
InChI Key: BGAVYUHVZHVUKO-UHFFFAOYSA-N
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Description

2-Diphenylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl is a chemical compound with the molecular formula C28H29N2P. It is known for its role as a ligand in various catalytic processes, particularly in the field of organic synthesis. This compound is characterized by the presence of a diphenylphosphino group and two dimethylamino groups attached to a biphenyl backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated benzene derivative with a boronic acid in the presence of a palladium catalyst.

    Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced through a reaction with a suitable phosphine reagent, such as diphenylphosphine chloride, under basic conditions.

    Introduction of the Dimethylamino Groups: The dimethylamino groups are introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The dimethylamino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

2-Diphenylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and carbonylation.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Diphenylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl involves its role as a ligand in catalytic processes. The diphenylphosphino group coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The dimethylamino groups enhance the electron-donating properties of the ligand, increasing the reactivity and selectivity of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in catalytic processes.

    2-Diphenylphosphino-2’,6’-dimethoxy-1,1’-biphenyl: Similar structure but with methoxy groups instead of dimethylamino groups.

    2-Diphenylphosphino-2’,6’-diethylamino-1,1’-biphenyl: Similar structure but with diethylamino groups instead of dimethylamino groups.

Uniqueness

2-Diphenylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl is unique due to the presence of both diphenylphosphino and dimethylamino groups, which provide a balance of steric and electronic properties. This makes it a versatile ligand in various catalytic processes, offering high reactivity and selectivity.

Properties

IUPAC Name

2-(2-diphenylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N2P/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h5-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAVYUHVZHVUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447963-71-4
Record name 2-Diphenylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl
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